4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide
Description
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide is a cyclohexane-based carboxamide derivative featuring a propargylamine (prop-2-yn-1-ylamino) substituent at the 4-position of the cyclohexane ring. The compound’s structure combines a rigid cyclohexane scaffold with a terminal alkyne group, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(prop-2-ynylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h1,8-9,12H,3-7H2,(H2,11,13) |
InChI Key |
ZKSAIGYOOLLADS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCC(CC1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with prop-2-yn-1-ylamine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran (THF) at a controlled temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Substitution Reactions
The propargylamine group undergoes nucleophilic substitution under specific conditions. Reaction with propargyl bromide in the presence of sodium hydroxide (NaOH) facilitates substitution, leading to modified cyclohexane derivatives. This reactivity is attributed to the terminal alkyne’s susceptibility to nucleophilic attack or displacement.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic substitution | Propargyl bromide, NaOH | Substituted cyclohexane derivatives |
Cycloaddition Reactions
The propargylamine group can participate in 1,3-dipolar cycloaddition reactions, particularly with azides to form triazole derivatives. For example, copper(I) iodide (CuI) catalyzes the reaction with azide derivatives, yielding fused triazole structures. This reaction pathway is analogous to those observed in acridone derivatives, where propargyl groups react with azides to form triazoles .
| Reaction Type | Reagents | Products |
|---|---|---|
| -Dipolar cycloaddition | Azide derivatives, CuI | Triazole-fused cyclohexane derivatives |
Biological Activity Implications
The compound’s structural features enable interactions with biological targets. The carboxamide group may form hydrogen bonds with nucleophilic sites on proteins or enzymes, altering biochemical pathways. Additionally, the propargylamine group’s reactivity in substitution or cycloaddition reactions allows for the synthesis of derivatives with enhanced biological activity, such as antiviral or antimicrobial properties.
Other Potential Reactions
While not explicitly detailed in the provided sources, the compound’s carboxamide group could theoretically undergo:
-
Hydrolysis : Conversion to carboxylic acids or amines under acidic/basic conditions.
-
Alkylation : Further derivatization via amide activation (e.g., EDC coupling).
Scientific Research Applications
Recent studies have highlighted the biological activity of 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide, particularly its potential as an anticancer agent. The compound's mechanism of action involves modulation of various signaling pathways associated with cancer cell proliferation and survival.
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate its potency in inducing cell death in these lines.
Study 1: Antiproliferative Effects
A recent study evaluated the compound's effects on human cancer cell lines such as MCF-7 and HCT116. The results indicated that the compound significantly reduced cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line tested. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm the induction of programmed cell death.
Study 2: Kinase Inhibition
Another research focused on the inhibition of specific kinases by the compound. It was found that this compound effectively inhibited CDK2 and CDK6 with IC50 values of approximately 10 µM. This inhibition was linked to a decrease in phosphorylation of retinoblastoma protein, leading to cell cycle arrest.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
- 3-Amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride (): Substituent: Isopropylamine at the 3-position. Implications: Reduced π-orbital interactions due to the lack of an alkyne may limit binding to biological targets requiring hydrophobic or covalent interactions .
- 1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide (237) (): Substituent: Pyrimidinylamino group at the 4-position. Key Difference: A heteroaromatic ring replaces the propargyl group, introducing hydrogen-bonding and π-π stacking capabilities.
Property Comparison
Biological Activity
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide (referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of the compound is believed to stem from its ability to interact with various molecular targets, particularly through hydrogen bonding and π-stacking interactions due to its aromatic and aliphatic components. While specific pathways remain under investigation, preliminary studies suggest potential interactions with G protein-coupled receptors (GPCRs) and other cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing similar structural motifs have shown promising activity against various bacterial strains, with minimal inhibitory concentrations (MICs) reported in the range of 3.125 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Derivative A | 3.125 | Staphylococcus aureus |
| Derivative B | 12.5 | Escherichia coli |
Anticancer Activity
In vitro studies have demonstrated that compounds featuring similar carboxamide functionalities exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values less than 10 µM in assays against human leukemia cell lines . The mechanism is thought to involve inhibition of cell proliferation through apoptosis induction.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the cyclohexane ring and the amine group significantly influence biological activity. For example:
- Substitution on the cyclohexane ring : Introducing electron-withdrawing groups enhances potency.
- Alkyne moiety : The presence of the propyne group is crucial for maintaining activity, likely due to its ability to participate in π-interactions.
Case Studies
- Antimycobacterial Activity : In a study exploring various carboxamide derivatives, compounds structurally related to this compound were tested against Mycobacterium tuberculosis, demonstrating higher efficacy than standard treatments like isoniazid .
- Fluorescent Ligands for Target Engagement : Research involving fluorescent ligands has highlighted the potential for developing derivatives of this compound for targeted therapy in inflammatory diseases by engaging specific receptors such as CXCR2 .
Q & A
Q. What are the recommended synthetic routes for 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide?
The compound can be synthesized via multicomponent reactions involving cyclohexanecarboxamide derivatives and propargylamine. A general procedure includes:
- Step 1 : Reacting 1-isocyanocyclohexanecarboxamide with propargylamine under mild acidic conditions.
- Step 2 : Purification via column chromatography (SiO₂, EtOAc/cyclohexane gradient) to isolate the product.
- Step 3 : Characterization using NMR (e.g., δ = 1.34–1.92 ppm for cyclohexane protons) and IR spectroscopy (e.g., ν = 1700 cm⁻¹ for carboxamide C=O stretch) .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- and NMR : To confirm the cyclohexane backbone and propargylamino substitution (e.g., δ = 2.32–2.59 ppm for propargyl protons).
- IR Spectroscopy : To identify functional groups like the carboxamide (1700 cm⁻¹) and alkyne (≈2100 cm⁻¹).
- HR-MS : For exact mass validation (e.g., calcd for C₁₀H₁₅N₂O: 179.1184) .
Q. What safety precautions are necessary during handling?
- Ventilation : Avoid inhalation of dust/vapors (P261).
- PPE : Use gloves and eye protection (P262).
- Storage : Keep in a tightly sealed container in a dry, ventilated area. Toxicity data are limited, so treat as a potential hazard .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Conflicting NMR or IR signals may arise from conformational flexibility or impurities. Strategies include:
- Temperature-Dependent NMR : To study dynamic conformational changes (e.g., chair vs. boat cyclohexane conformers).
- 2D NMR (COSY, HSQC) : To resolve overlapping proton signals.
- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., cyclohexanecarboxamide derivatives) .
Q. What experimental design considerations optimize yield in propargylation reactions?
- Catalyst Screening : Test bases like Et₃N or DBU to enhance propargylamine reactivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures to suppress side reactions.
- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before decomposition .
Q. How does the compound’s conformation impact its biological activity?
Computational studies (e.g., DFT or MD simulations) can predict dominant conformers. For example:
Q. What strategies mitigate instability during long-term storage?
Q. How can in silico modeling predict structure-activity relationships (SAR)?
- Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., kinases or GPCRs).
- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity data from analogues.
- ADMET Prediction : Tools like SwissADME assess solubility and CYP450 interactions .
Methodological Resources
Q. Key Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| NMR | Conformational analysis | |
| HR-MS | Purity validation | |
| HPLC-UV | Stability testing |
Q. Computational Tools
- Gaussian 16 : For conformational energy calculations.
- PyMOL : Visualize docking poses.
- PubChem : Access spectral data for analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
